dUDP trianion
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N2O11P2-3 |
|---|---|
Molecular Weight |
385.14 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14N2O11P2/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17)/p-3/t5-,6+,8+/m0/s1 |
InChI Key |
QHWZTVCCBMIIKE-SHYZEUOFSA-K |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])[O-])O |
Origin of Product |
United States |
De Novo Biosynthesis Pathways of Dudp Trianion
Ribonucleotide Reductase (RNR)-Mediated Formation of dUDP Trianion from Uridine (B1682114) Diphosphate (B83284) (UDP)
The principal pathway for the de novo synthesis of dUDP involves the direct reduction of the ribonucleotide Uridine Diphosphate (UDP). wikipedia.orglibretexts.org This reaction is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orglibretexts.org
Enzymatic Conversion of Ribonucleoside Diphosphates to Deoxyribonucleoside Diphosphates
Ribonucleotide reductase is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs) by reducing the 2'-hydroxyl group of the ribose sugar to a hydrogen atom. diva-portal.org This process is essential for providing the precursors for DNA synthesis. uniprot.org The substrates for RNR include ADP, GDP, CDP, and UDP, which are converted to dADP, dGDP, dCDP, and dUDP, respectively. libretexts.org
The reaction mechanism of RNR is complex and involves a free radical. wikipedia.org In Class I RNRs, the enzyme is composed of two subunits, R1 (or α) and R2 (or β). nih.govfrontiersin.org The R1 subunit contains the catalytic site where the reduction of the ribonucleotide occurs, while the R2 subunit houses a stable tyrosyl free radical essential for initiating the catalytic process. frontiersin.orgmdpi.com The free radical is transferred over a significant distance from the R2 subunit to the active site in the R1 subunit to generate a thiyl radical, which is directly involved in the reduction of the ribonucleotide. frontiersin.orgmdpi.com The electrons required for the reduction are ultimately donated by thioredoxin, which becomes oxidized in the process. wikipedia.org
Substrate Specificity and Catalytic Mechanism of RNR for UDP Reduction
The activity and substrate specificity of RNR are tightly regulated by a sophisticated allosteric mechanism to ensure a balanced supply of the four dNTPs for DNA synthesis. libretexts.orgbrainly.com This regulation occurs at two distinct allosteric sites on the R1 subunit: the activity site and the specificity site. diva-portal.orguniprot.org
Specifically for the reduction of UDP:
Activation by ATP: When ATP binds to the specificity site, it promotes the reduction of pyrimidine (B1678525) ribonucleotides, namely CDP and UDP. nih.govresearchgate.net
Inhibition by dTTP: The binding of deoxythymidine triphosphate (dTTP) to the specificity site inhibits the reduction of both CDP and UDP. brainly.comresearchgate.net This feedback mechanism helps to maintain the balance between pyrimidine and purine (B94841) deoxyribonucleotides. While inhibiting pyrimidine reduction, dTTP binding actually stimulates the reduction of GDP. nih.govresearchgate.net
The catalytic mechanism for the reduction of UDP to dUDP follows the general mechanism of RNR. A tyrosyl radical is generated in the R2 subunit and transferred to a cysteine residue in the active site of the R1 subunit. This cysteine radical initiates the reduction of the ribose ring of UDP, leading to the removal of the 2'-hydroxyl group and the formation of dUDP. The enzyme is then returned to its active state by a series of electron transfers involving thioredoxin.
Alternative Routes to this compound in Specific Organisms
While the RNR-mediated reduction of UDP is the primary route for dUDP synthesis, some organisms have alternative pathways that can contribute to the dUDP pool, particularly under specific conditions.
The dUDP Pathway in Escherichia coli
In Escherichia coli, while the main pathway for thymidylate (dTMP) synthesis proceeds through dCTP, a significant portion is also thought to occur via the dUDP pathway. nih.gov In this pathway, UDP is reduced to dUDP by ribonucleotide reductase. nih.gov The resulting dUDP can then be phosphorylated to dUTP, which is subsequently hydrolyzed by dUTPase to produce dUMP, the direct precursor for thymidylate synthetase. nih.gov Although the dUDP pathway is generally considered a secondary route to dTMP synthesis in E. coli, it becomes more significant when the primary dCTP pathway is compromised. nih.gov
Table 2: Compounds Mentioned in This Article
| Compound Name |
|---|
| 2'-deoxyuridine (B118206) 5'-diphosphate |
| Uridine Diphosphate (UDP) |
| Adenosine (B11128) diphosphate (ADP) |
| Guanosine diphosphate (GDP) |
| Cytidine diphosphate (CDP) |
| Deoxyadenosine (B7792050) diphosphate (dADP) |
| Deoxyguanosine diphosphate (dGDP) |
| Deoxycytidine diphosphate (dCDP) |
| Deoxyuridine diphosphate (dUDP) |
| Adenosine triphosphate (ATP) |
| Deoxyadenosine triphosphate (dATP) |
| Deoxythymidine triphosphate (dTTP) |
| Deoxycytidine triphosphate (dCTP) |
| Deoxyuridine triphosphate (dUTP) |
| Deoxyuridine monophosphate (dUMP) |
| Thymidylate (dTMP) |
| Carbamoyl aspartate |
| Orotic acid |
| Orotidyl monophosphate (OMP) |
| Uridine monophosphate (UMP) |
| Uridine triphosphate (UTP) |
| Phosphoribosylpyrophosphate (PRPP) |
| Glutamine |
| Carbon dioxide |
| Aspartate |
| Dihydrofolate |
| Tetrahydrofolate |
| Leflunomide |
| Methotrexate |
| Aminopterin |
| UDP-glucose |
| UDP-N-acetyl-d-glucosamine |
| UDP-2-acetamide-2,6-dideoxy-β-l-arabinos-hex-4-ulose |
| UDP-N-acetylquinovosamine |
| UDP-N-acetyl-d-glucosaminuronic acid |
| UDP-N-acetyl-d-xylosamine |
| Quercetin 3-O-(N-acetyl) quinovosamine |
| Quercetin 3-O-(N-acetyl) xylosamine |
| Luteolin O-(N-acetyl)glucosaminuronic acid |
| Hyperoside (quercetin 3-O-galactoside) |
| Quercetin |
| UDP-galactose |
| Sucrose (B13894) |
| 3-nitrotyrosine |
| Inosine 5′-monophosphate (IMP) |
| 5-aminoimidazole nucleotide (AIR) |
| Glycine |
| Formate |
| This compound |
| Ribonucleoside diphosphates |
| Deoxyribonucleoside diphosphates |
| Deoxyribonucleoside triphosphates (dNTPs) |
| Ribonucleoside 5'-diphosphates |
| Deoxyribonucleoside 5'-diphosphates |
| Ribonucleoside 5'-triphosphates |
| Deoxyribonucleoside 5'-triphosphates |
| Pyrimidine deoxyribonucleotides |
| Purine deoxyribonucleotides |
| Pyrimidine ribonucleotides |
| Purine ribonucleotides |
| Pyrimidine nucleotides |
| Purine nucleotides |
| Nucleoside diphosphates |
| Deoxynucleoside diphosphates |
| Deoxynucleoside triphosphates |
| Ribonucleotides |
| Deoxyribonucleotides |
| Nucleotides |
| Nucleoside di- and triphosphates |
| Deoxyribonucleoside di- and triphosphates |
| Ribonucleoside di-and triphosphates |
| Nucleoside diphosphate kinases |
| Thymidylate synthetase |
| CTP synthase |
| Dihydrofolate reductase |
| UDP-glucose 1-phosphate uridylyltransferase |
| Phosphoglucomutase |
| Phosphoglucoisomerase |
| L-glutamate d-fructose 6-phosphate aminotransferase |
| Phophoglucosamine mutase |
| Glucosamine-1-phosphate acetyltransferase |
| UDP-N-acetylglucosamine 6-dehydrogenase |
| UDP-N-acetylxylosamine synthase |
| UDP-N-acetylglucosamine C4,6-dehydratase |
| UDP-4-reductase |
| UDP-dependent glycosyltransferases (UGTs) |
| UDP-glucose epimerase |
| Sucrose phosphorylase |
| Uridylyltransferase |
| Carbamoyl phosphate (B84403) synthase Ⅱ (CPS Ⅱ) |
| Aspartate carbamoylase (ATCase) |
| Nucleoside monophosphate kinases (NMPs) |
| Nucleoside diphosphokinase (NDPK) |
| Thymidylate kinase |
| dCMP deaminase |
| Glutathione reductase |
| Glutaredoxin |
| CMP kinase |
| NudG |
| Intein |
| Chitin binding domain |
| 2-mercaptoethanesulfonic acid (MESNA) |
| Smt3 |
| Spy cyclized enzymes |
| Ribonucleotide-diphosphate reductase subunit M2 B (RRM2B) |
| Ribonucleotide reductase subunit M1 (RRM1) |
| Ribonucleotide reductase subunit M2 (RRM2) |
| p53R2 |
| NrdE |
| NrdF2 |
| NrdF1 |
| NrdZ |
| NrdR |
| NrdG |
| NrdD |
| GalU |
| Pgm |
| GalE |
| Basp |
| UgpA |
| PhUGT |
| AtUGT78D2 |
| UGT76G1 |
| GlmS |
| GlmM |
| GlmU |
| Ugd |
| DeoA |
| Dcd |
| Dut |
| Ndk |
| PykA |
| PykF |
| YfbR |
| Cmk |
| Rir1_arath |
| RNR1 |
| RNR2 |
| R1 |
| R2 |
| α |
| β |
| M1 |
| M2 |
| TXN |
| dcd |
| deoA |
| dut |
| ndk |
| pykA |
| pykF |
| yfbR |
| cmk |
| galU |
| pgm |
| pgi |
| glmS |
| glmM |
| glmU |
| Pdeg |
| Preq |
| nrdE |
| nrdF2 |
| nrdF1 |
| nrdZ |
| nrdR |
| nrdG |
| nrdD |
| RRM1 |
| RRM2 |
| RRM2B |
| p53R2 |
| RNR |
| RNR1 |
| RNR2 |
| R1 |
| R2 |
| M1 |
| M2 |
| α |
| β |
| TXN |
| UGTs |
| GalE |
| Pgm |
| GalU |
| Basp |
| UgpA |
| PhUGT |
| AtUGT78D2 |
| UGT76G1 |
| CPS Ⅱ |
| ATCase |
| NMPs |
| NDPK |
| DHFR |
| MESNA |
| Smt3 |
| Spy |
| NudG |
| Intein |
| Chitin |
| Thioredoxin |
| Glutathione |
| Glutaredoxin |
| CMP |
| dCMP |
| dCDP |
| dCTP |
| dUTP |
| dUMP |
| dTMP |
| dTDP |
| dTTP |
| UDP |
| dUDP |
| UTP |
| CTP |
| CDP |
| dCDP |
| ADP |
| dADP |
| GDP |
| dGDP |
| ATP |
| dATP |
| GTP |
| dGTP |
| OMP |
| UMP |
| PRPP |
| CO2 |
| H2O |
| NAD+ |
| DHF |
| THF |
| Methylene THF |
| Leflunomide |
| Methotrexate |
| Aminopterin |
| UDP-glucose |
| UDP-galactose |
| Sucrose |
| Quercetin |
| Hyperoside |
| Luteolin |
| Steviol glycosides |
| Organic acids |
| CGA |
| 3-nitrotyrosine |
| IMP |
| AIR |
| Glycine |
| Formate |
| Glutamine |
| Aspartate |
| Carbamoyl phosphate |
| Carbamoyl aspartate |
| Orotic acid |
| Orotidyl monophosphate |
| Uridine monophosphate |
| Uridine diphosphate |
| Uridine triphosphate |
| Cytidine triphosphate |
| Deoxyuridine diphosphate |
| Deoxyuridine monophosphate |
| Deoxythymidylate |
| Deoxythymidine diphosphate |
| Deoxythymidine triphosphate |
| Dihydrofolate |
| Tetrahydrofolate |
| Methylene tetrahydrofolate |
| UDP-N-acetyl-d-glucosamine |
| UDP-2-acetamide-2,6-dideoxy-β-l-arabinos-hex-4-ulose |
| UDP-N-acetylquinovosamine |
| UDP-N-acetyl-d-glucosaminuronic acid |
| UDP-N-acetyl-d-xylosamine |
| Quercetin 3-O-(N-acetyl) quinovosamine |
| Quercetin 3-O-(N-acetyl) xylosamine |
| Luteolin O-(N-acetyl)glucosaminuronic acid |
Metabolic Interconversions and Fates of Dudp Trianion
Phosphorylation of dUDP Trianion to Deoxyuridine Triphosphate (dUTP)
The initial and pivotal step in the metabolic cascade of dUDP is its phosphorylation to form deoxyuridine triphosphate (dUTP). ontosight.ai This reaction is a key control point, channeling dUDP towards the synthesis of thymidine (B127349) nucleotides required for DNA.
Role of Nucleoside Diphosphate (B83284) Kinase (NDK) in dUTP Generation
The conversion of dUDP to dUTP is catalyzed by the enzyme nucleoside diphosphate kinase (NDK). ontosight.aiontosight.ai NDK facilitates the transfer of a gamma-phosphate group from a nucleoside triphosphate, typically ATP, to dUDP. ontosight.ai This enzymatic action elevates the energy state of the nucleotide, preparing it for subsequent metabolic steps. NDK is a ubiquitous enzyme that plays a major role in the synthesis of all nucleoside triphosphates, not just dUTP. hmdb.ca Several isoforms of NDK exist, including mitochondrial and cytosolic versions, highlighting the importance of dUTP production in various cellular compartments. hmdb.ca
Subsequent Conversion of dUTP to dUMP by dUTPase
Following its synthesis, dUTP is rapidly hydrolyzed to deoxyuridine monophosphate (dUMP) and pyrophosphate by the enzyme dUTPase (deoxyuridine 5'-triphosphate nucleotidohydrolase). ontosight.aidrugbank.com This step is crucial for two main reasons: it produces dUMP, the direct precursor for thymidine nucleotide synthesis, and it simultaneously lowers the intracellular concentration of dUTP. drugbank.com By minimizing dUTP levels, dUTPase prevents the erroneous incorporation of uracil (B121893) into DNA, a potentially mutagenic event. hmdb.cadrugbank.com
Contribution of dUMP to Deoxythymidine Monophosphate (dTMP) Synthesis
The dUMP generated from the dUTPase reaction serves as the substrate for the synthesis of deoxythymidine monophosphate (dTMP), a fundamental building block of DNA. ontosight.aiwikipedia.org
Thymidylate Synthase Activity and Methylation of dUMP
The conversion of dUMP to dTMP is a methylation reaction catalyzed by the enzyme thymidylate synthase. ontosight.aiontosight.ai This enzyme transfers a methyl group from the cofactor N5,N10-methylenetetrahydrofolate to the C5 position of the uracil ring of dUMP. ontosight.ai This methylation is the defining step that transforms a uracil-based deoxyribonucleotide into a thymine-based one, thereby producing the specific precursor for DNA synthesis. ontosight.ai
Integration within Pyrimidine (B1678525) Nucleotide Metabolism
The metabolic pathway of this compound is intricately woven into the larger framework of pyrimidine nucleotide metabolism. ontosight.ainih.gov The synthesis of dUDP itself can occur through the reduction of uridine (B1682114) diphosphate (UDP) by ribonucleoside diphosphate reductase. camelsandcamelids.com The entire process is tightly regulated through feedback mechanisms and allosteric control of the involved enzymes to ensure a balanced supply of deoxynucleotide triphosphates (dNTPs) for DNA replication and repair. ontosight.ai Dysregulation of this pathway has been linked to various diseases, underscoring its importance in cellular homeostasis. ontosight.ai
Enzymology and Mechanistic Insights into Dudp Trianion Interactions
Structural Basis of Ribonucleotide Reductase (RNR) Interaction with dUDP Trianion
Ribonucleotide Reductase (RNR) is the central enzyme responsible for the de novo synthesis of deoxyribonucleotides, catalyzing the reduction of ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. The interaction of the this compound's precursor, uridine (B1682114) diphosphate (B83284) (UDP), with RNR is a highly regulated process, ensuring a balanced supply of pyrimidine (B1678525) deoxyribonucleotides for DNA synthesis. nih.govwikipedia.org
The structural basis for this interaction lies within the complex architecture of the RNR enzyme, which in many organisms, including humans and E. coli, is a class Ia RNR composed of two subunits: a large catalytic subunit (α or R1) and a smaller radical-generating subunit (β or R2). nih.gov The catalytic subunit houses the active site where substrate reduction occurs, as well as two allosteric sites: the specificity site (s-site) and the activity site (a-site). nih.gov
The binding and reduction of UDP is primarily controlled by the s-site. acs.org When adenosine (B11128) triphosphate (ATP) or deoxyadenosine (B7792050) triphosphate (dATP) binds to the s-site, it induces a conformational change in the enzyme that favors the binding of pyrimidine substrates, namely CDP and UDP, at the catalytic site. nih.govwikipedia.orgacs.orgpnas.orgresearchgate.net This allosteric regulation is crucial for maintaining the appropriate balance of the four dNTPs. acs.org
A key structural element in mediating this specificity is a flexible region known as "loop 2". acs.org Crystallographic and cryo-electron microscopy (cryo-EM) studies of RNR from various organisms, including E. coli and Saccharomyces cerevisiae, have revealed that the conformation of loop 2 is directly influenced by the effector molecule bound at the s-site. elifesciences.org When ATP or dATP is bound, loop 2 adopts a conformation that creates a binding pocket in the active site that is sterically and electrostatically favorable for UDP. elifesciences.org For instance, in E. coli RNR, the binding of dATP to the s-site positions a glutamine residue (Gln294) in loop 2 to form a hydrogen bond with the O2 of the uracil (B121893) base, thereby promoting UDP binding. elifesciences.org
Upon binding, the UDP substrate is oriented in the catalytic site for the reduction of the 2'-hydroxyl group of the ribose sugar. nih.gov This reaction proceeds through a complex free-radical mechanism initiated by a tyrosyl radical in the β subunit. nih.gov The active site contains conserved cysteine residues that are essential for catalysis. nih.gov The structure of human RNR in a dATP-inhibited state has been determined at near-atomic resolution, providing further insights into the conformational changes that regulate substrate access to the active site. acs.org
Enzyme Specificity and Kinetic Parameters for this compound as a Substrate
As the direct product of UDP reduction, the interaction of the this compound with Ribonucleotide Reductase (RNR) is fundamentally linked to the enzyme's specificity and kinetic parameters for its ribonucleotide precursor. The efficiency with which RNR processes UDP is a critical factor in the de novo synthesis of thymidine (B127349) nucleotides. This specificity is not absolute and is dynamically regulated by allosteric effectors. ufl.edu
In the presence of the allosteric activator ATP, RNR exhibits a significant activity towards UDP. For instance, the RNR from E. coli has a reported K_m value of 220 µM for UDP when ATP is the effector. The binding of ATP or dATP to the specificity site enhances the enzyme's affinity for pyrimidine substrates like UDP. acs.org
However, the kinetic parameters can vary significantly between different organisms and under the influence of different allosteric effectors. For example, the RNR from Trypanosoma brucei demonstrates a high catalytic efficiency (k_cat/K_m) for CDP reduction in the presence of dATP, which also directs UDP reduction. nih.gov In contrast, for the RNR from Bacillus subtilis, while ATP and low concentrations of dATP stimulate pyrimidine reduction, the enzyme exhibits Michaelis-Menten kinetics with pyrimidine substrates but not with purine (B94841) substrates. pnas.org
The following table summarizes some of the reported kinetic parameters for UDP reduction by RNR from different sources, highlighting the influence of allosteric effectors.
| Enzyme Source | Allosteric Effector | Substrate | K_m (µM) | k_cat (s⁻¹) | V_max (nmol/min/mg) | Reference |
| Escherichia coli | ATP | UDP | 220 | - | - | acs.org |
| Saccharomyces cerevisiae | ATP | CDP | - | - | 2250 | uniprot.org |
| Trypanosoma brucei | dATP | CDP/UDP | High affinity | High | - | nih.gov |
| Bacillus subtilis | ATP/dATP (<5 µM) | UDP | Follows Michaelis-Menten | - | - | pnas.org |
| Varicella Zoster Virus | None (constitutive) | CDP | 0.88 (K_i for UDP) | - | - | nih.gov |
It is important to note that UDP can also act as a competitive inhibitor for the reduction of other substrates. For the Varicella Zoster Virus RNR, UDP competitively inhibits CDP reduction with a K_i of 20 µM. nih.gov The relative k_cat/K_m values for the four substrates (ADP, GDP, CDP, and UDP) can differ by over 1000-fold depending on the bound effector, underscoring the tight and dynamic control of dNTP pool synthesis. ufl.edu
Roles of Related Enzymes in Nucleotide Interconversion (e.g., NDK, dUTPase, Thymidylate Synthase)
The metabolic fate of the this compound is orchestrated by a series of enzymes that channel it towards the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA.
Nucleoside Diphosphate Kinase (NDK)
Once formed from the reduction of UDP by RNR, dUDP can be a substrate for Nucleoside Diphosphate Kinase (NDK). NDKs are ubiquitous enzymes that catalyze the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (usually ATP) to a nucleoside diphosphate. researchgate.net In this context, NDK phosphorylates dUDP to form deoxyuridine triphosphate (dUTP).
NDK + dUDP + ATP ⇌ dUTP + ADP
NDKs generally exhibit broad substrate specificity, acting on both ribonucleotides and deoxyribonucleotides, as well as purines and pyrimidines. However, the affinity for different substrates can vary. For example, polyphosphate kinase (PPK) in E. coli, which has NDK-like activity, shows a preference for ADP and GDP over UDP and CDP.
dUTPase
The product of the NDK-catalyzed reaction, dUTP, is a potentially mutagenic molecule if incorporated into DNA. To prevent this, the enzyme deoxyuridine triphosphatase (dUTPase) plays a crucial housekeeping role. dUTPase specifically hydrolyzes dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate (PPi). researchgate.net
dUTPase + dUTP + H₂O → dUMP + PPi
This reaction serves two vital purposes: it minimizes the cellular concentration of dUTP, thereby preventing its incorporation into DNA by DNA polymerases, and it produces the substrate, dUMP, for the next step in thymidylate synthesis. researchgate.net The high efficiency and specificity of dUTPase are critical for maintaining genome integrity.
Thymidylate Synthase (TS)
The final step in the de novo synthesis of thymidylate is catalyzed by Thymidylate Synthase (TS). This enzyme methylates dUMP to form deoxythymidine monophosphate (dTMP). nih.gov The methyl group is donated by N⁵,N¹⁰-methylenetetrahydrofolate. nih.gov
Thymidylate Synthase + dUMP + N⁵,N¹⁰-methylenetetrahydrofolate → dTMP + dihydrofolate
dTMP is then sequentially phosphorylated by thymidylate kinase and NDK to form deoxythymidine diphosphate (dTDP) and finally dTTP, which is then available for DNA synthesis. The inhibition of thymidylate synthase is a key target for certain anticancer drugs. nih.gov
Regulation of Dudp Trianion Metabolic Pathways
Allosteric Regulation of Ribonucleotide Reductase (RNR) Activity by Nucleotides
Class I RNRs, which include the human enzyme, possess a large catalytic subunit (termed α or R1) and a smaller radical-generating subunit (β or R2). diva-portal.orgnih.gov The large subunit contains the catalytic site where ribonucleotide reduction occurs, along with two separate allosteric sites: the activity site (a-site) and the specificity site (s-site). acs.orgdiva-portal.org
Specificity Site (s-site): The s-site is located at the interface of the α subunit dimer and determines which of the four ribonucleoside diphosphate (B83284) substrates (CDP, UDP, GDP, ADP) will be reduced. diva-portal.orgvirginia.edu The binding of different nucleotide effectors (ATP, dATP, dGTP, or dTTP) to the s-site induces specific conformational changes, particularly in a region called loop 2 within the catalytic site, thereby altering the enzyme's substrate preference. mdpi.comvirginia.edu For instance, the binding of ATP or dATP to the s-site promotes the reduction of UDP (and CDP). acs.org
The binding of effectors to these sites communicates subtle differences in base size and hydrogen-bonding patterns to induce major conformational rearrangements in the active site, ensuring a balanced production of all four dNTPs. nih.gov
Feedback inhibition is a critical mechanism for maintaining dNTP pool homeostasis and preventing the mutagenic effects of imbalanced or excessive dNTP levels. fiveable.menih.gov The primary inhibitor of RNR activity is dATP, the end product of the pathway that begins with ADP reduction. acs.orgdiva-portal.org
When dATP levels accumulate, it binds with high affinity to the a-site, displacing the activator ATP. mdpi.com This binding event drives the equilibrium of the enzyme from smaller, active oligomers (like α2β2) towards larger, inactive complexes, such as the α6β2 holocomplex. nih.govmdpi.com In this inhibited state, the distance between the radical-generating β subunit and the catalytic site in the α subunit is too great for the essential radical transfer to occur, effectively shutting down all dNTP synthesis. acs.org Studies in mutant mouse T-lymphoma cells with altered allosteric sites have confirmed that this feedback inhibition is crucial for limiting the size of dNTP pools. nih.gov This dATP-mediated feedback loop ensures that DNA precursors are not overproduced, safeguarding genome stability.
Effector Binding Sites and Conformational Changes
Transcriptional and Post-Translational Control of Enzymes in dUDP Trianion Metabolism
Beyond the rapid response of allosteric regulation, cells employ longer-term strategies to control the availability of enzymes in the dUDP metabolic pathway, primarily through transcriptional and post-translational control of RNR. researchgate.netnih.gov
The expression of RNR genes is tightly linked to the cell cycle and cellular stress signals. researchgate.net For example, in response to DNA damage or replication stress, the transcription of RNR genes is rapidly increased to provide the necessary dNTPs for repair. nih.gov In yeast, this is controlled by the Crt1 (Rfx1) protein, a DNA-binding factor that typically represses the transcription of RNR genes. researchgate.net During DNA damage, checkpoint pathways lead to the modification of Crt1, lifting its repressive function and allowing for increased RNR production. researchgate.net
Post-translational modifications (PTMs) add another layer of regulation, allowing for rapid changes in enzyme activity, localization, or stability without altering protein synthesis. wikipedia.orgabcam.com
Inhibitory Proteins: In Saccharomyces cerevisiae, a small protein called Sml1 binds to and inhibits the RNR complex. During S phase or in response to DNA damage, the checkpoint kinase Dun1 phosphorylates Sml1, marking it for degradation and thereby activating RNR. researchgate.netnih.gov
Subcellular Localization: Regulation can also be achieved by controlling the location of RNR subunits. In yeast, the catalytic subunits Rnr2/Rnr4 are kept in the nucleus, separate from the regulatory subunit Rnr1 in the cytoplasm. nih.gov In response to DNA damage or upon entry into S phase, Rnr2/Rnr4 is exported to the cytoplasm, allowing it to form an active complex with Rnr1. nih.gov
Other PTMs: Like many enzymes, those in nucleotide metabolism can be subject to various PTMs, including phosphorylation, ubiquitination, and acetylation, which can alter their catalytic activity, stability, or interactions with other proteins. nih.govmdpi.com For instance, phosphorylation is a common mechanism for controlling enzyme activity in response to cellular signals. wikipedia.orgabcam.com
Interplay with Cellular Energy Status and Signaling Pathways
The cell's energy state, often reflected by the ratio of AMP to ATP, is a critical determinant of metabolic activity. mdpi.com High levels of ATP, signaling an energy-replete state, not only act as an allosteric activator of RNR but also provide the energy required for the energetically expensive process of DNA replication. mcgill.ca The AMP-activated protein kinase (AMPK) pathway is a master sensor of cellular energy. mdpi.comfiveable.me When energy levels are low (high AMP:ATP ratio), AMPK is activated, and it works to restore energy balance by switching on ATP-producing catabolic pathways and shutting down ATP-consuming anabolic processes, which would include dNTP synthesis. mdpi.com
Key signaling pathways coordinate dNTP synthesis with cellular events like cell cycle progression and the DNA damage response.
Nutrient Sensing Pathways: The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth and metabolism in response to nutrient availability and growth factors. fiveable.memdpi.com By controlling processes like protein synthesis, mTORC1 can influence the production of enzymes required for nucleotide metabolism. mcgill.ca
DNA Damage and Cell Cycle Checkpoints: As mentioned, DNA damage triggers checkpoint signaling cascades (e.g., the Mec1-Rad53-Dun1 pathway in yeast) that directly upregulate RNR activity to facilitate DNA repair. researchgate.net This ensures that the building blocks for DNA synthesis are available precisely when and where they are needed to maintain genome integrity.
This intricate network of regulation ensures that the synthesis of dUDP and other dNTPs is robustly controlled, linking it directly to the cell's energy resources, its proliferative state, and its response to genotoxic stress.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| Deoxyuridine Diphosphate | dUDP |
| Deoxythymidine Triphosphate | dTTP |
| Deoxyadenosine (B7792050) Triphosphate | dATP |
| Adenosine (B11128) Triphosphate | ATP |
| Deoxyguanosine Triphosphate | dGTP |
| Uridine (B1682114) Diphosphate | UDP |
| Cytidine Diphosphate | CDP |
| Guanosine Diphosphate | GDP |
| Adenosine Diphosphate | ADP |
| Deoxycytidine Diphosphate | dCDP |
| Adenosine Monophosphate | AMP |
| Deoxyuridine Monophosphate | dUMP |
| Deoxycytidylate | dCMP |
| Deoxythymidine Monophosphate | dTMP |
| Deoxyuridine 5'-triphosphate | dUTP |
| Phosphatidylinositol 3,4,5-trisphosphate | PIP3 |
| S-adenosylmethionine | - |
| Acetyl-CoA | - |
| NAD+ | - |
Cellular and Molecular Functions of Dudp Trianion and Its Derivatives
Essential Role in Deoxyribonucleotide Triphosphate (dNTP) Pool Homeostasis
The maintenance of a balanced pool of deoxyribonucleoside triphosphates (dNTPs) is paramount for the integrity of the genome. nih.govnih.gov Deviations from the optimal concentrations of dNTPs can lead to increased mutation rates and genomic instability. nih.govdiva-portal.org dUDP is a central molecule in the metabolic pathways that ensure this homeostasis.
Maintenance of dUTP:dTTP Ratios and DNA Integrity
One of the most critical functions related to dUDP is the regulation of the cellular ratio of deoxyuridine triphosphate (dUTP) to deoxythymidine triphosphate (dTTP). excedr.comoup.com dUDP is a direct precursor to dUTP through the action of nucleoside diphosphate (B83284) kinase. ontosight.ai However, the accumulation of dUTP is highly toxic to the cell. DNA polymerases cannot efficiently distinguish between dUTP and dTTP, leading to the misincorporation of uracil (B121893) into DNA in place of thymine. oup.comontosight.ai
To prevent this, cells have evolved robust mechanisms to keep the dUTP/dTTP ratio extremely low. excedr.comoup.com The primary enzyme responsible for this is dUTP pyrophosphatase (dUTPase), which rapidly hydrolyzes dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate. excedr.comnih.gov This action serves a dual purpose: it eliminates the problematic dUTP from the nucleotide pool and generates dUMP, the direct precursor for the synthesis of dTTP. nih.govcymitquimica.comwikipedia.org
A high dUTP/dTTP ratio can trigger a futile cycle of DNA repair. oup.comdiva-portal.org The incorporated uracil is recognized and excised by uracil-DNA glycosylase, creating an abasic site. ontosight.ai While this is a normal repair process, an elevated dUTP/dTTP ratio can lead to the re-incorporation of dUTP at the same site, initiating another round of excision and repair. oup.com This continuous cycle can result in DNA strand breaks, chromosomal rearrangements, and ultimately, cell death. excedr.comoup.comdiva-portal.org Therefore, the metabolic flux through dUDP to dUTP and subsequently to dUMP is a critical determinant of DNA integrity.
| Enzyme | Substrate(s) | Product(s) | Cellular Function |
| Ribonucleotide Reductase | UDP | dUDP | Reduces ribonucleotides to deoxyribonucleotides. nih.govbiorxiv.org |
| Nucleoside Diphosphate Kinase | dUDP, ATP | dUTP, ADP | Phosphorylates dUDP to dUTP. ontosight.ai |
| dUTP Pyrophosphatase (dUTPase) | dUTP | dUMP, PPi | Hydrolyzes dUTP to prevent its incorporation into DNA and to provide a substrate for dTTP synthesis. excedr.comnih.gov |
| Thymidylate Synthase | dUMP | dTMP | Methylates dUMP to form dTMP, a precursor for dTTP. |
Contribution to DNA Replication and Repair Processes
As an intermediate in the synthesis of dTTP, dUDP is fundamentally linked to DNA replication and repair. cymitquimica.com Both processes require a continuous and balanced supply of all four dNTPs to synthesize new DNA strands accurately and efficiently. mdpi.comsparknotes.comkhanacademy.org
During DNA replication, DNA polymerases, such as polymerase delta, incorporate dNTPs to build new complementary strands. nih.gov A sufficient supply of dTTP, derived from the pathway involving dUDP, is essential for this process. cymitquimica.com Any disruption in the dNTP pools, including a shortage of dTTP, can stall replication forks and lead to the activation of DNA damage checkpoints. diva-portal.orgnih.govumcg.nl
Similarly, various DNA repair mechanisms, including base excision repair, nucleotide excision repair, and double-strand break repair, rely on DNA synthesis to replace damaged sections of DNA. nih.govnih.govjackwestin.com The availability of dNTPs, and therefore the metabolic pathways that produce them, is a critical factor in the cell's ability to respond to DNA damage. nih.gov Studies have shown that a reduced dNTP pool can lead to shortened telomeres and increased genomic instability. diva-portal.orgnih.gov
Potential Interactions with RNA-Processing Enzymes (via related nucleoside polyphosphates)
While dUDP itself is primarily associated with DNA metabolism, the broader class of nucleoside polyphosphates, including related uridine-containing molecules, has been shown to interact with various enzymes, some of which are involved in RNA processing.
Recent discoveries have revealed the existence of non-canonical RNA caps (B75204), where molecules other than the standard 7-methylguanosine (B147621) are attached to the 5' end of RNA. royalsocietypublishing.org Among these are UDP-sugar conjugates like UDP-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.gov These discoveries suggest a potential for crosstalk between nucleotide metabolism and RNA function.
Enzymes from the Nudix (nucleoside diphosphate linked to x) hydrolase family are known to process a wide range of substrates, including nucleoside diphosphates. jst.go.jp For instance, the human Nudt5 has been shown to decap UDP-GlcNAc-capped RNA in vitro. nih.govnih.gov Furthermore, some enzymes can hydrolyze nucleoside diphosphates (NDPs) and triphosphates (NTPs), albeit with lower efficiency compared to their primary RNA substrates. nih.gov This suggests that under certain cellular conditions, nucleoside polyphosphates could act as competitive inhibitors for RNA processing enzymes. nih.gov
Dinucleoside polyphosphates (NpₙNs), which can be viewed as two nucleosides joined by a polyphosphate bridge, have also been identified as a new class of RNA caps in bacteria. acs.org These molecules can be synthesized by various enzymes, including some ligases and aminoacyl-tRNA synthetases. jst.go.jp The ability of these molecules to be incorporated as initiating nucleotides during transcription highlights another layer of interaction between nucleotide derivatives and RNA metabolism. acs.org
While direct interactions between dUDP trianion and RNA-processing enzymes are not well-documented, the known functions of structurally related nucleoside polyphosphates open up the possibility of such connections. The cellular roles of these molecules are part of a complex and interconnected metabolic network that influences gene expression at multiple levels.
| Enzyme/Enzyme Family | Interacting Nucleoside Polyphosphate(s) | Observed Effect/Function |
| Human Nudix Hydrolase (Nudt5) | UDP-GlcNAc-RNA | Decapping of UDP-GlcNAc-capped RNA. nih.govnih.gov |
| RppH (E. coli) | NTPs, NDPs | Hydrolysis of NTPs and NDPs (low efficiency), competitive inhibition of RNA substrate binding. nih.gov |
| Aminoacyl-tRNA Synthetases | ATP, other NTPs | Synthesis of dinucleoside polyphosphates (NpₙNs). jst.go.jpacs.org |
| T4 RNA Ligase | NTPs | Catalyzes the synthesis of dinucleoside polyphosphates. jst.go.jp |
| Ribonuclease A (RNase A) | Uridine (B1682114) nucleotides with 5' oligophosphates | Inhibition of RNase A activity, with binding affinity increasing with phosphate (B84403) chain length. nih.gov |
Advanced Research Methodologies for Studying Dudp Trianion
Chemo-Enzymatic Synthesis of dUDP Trianion and Analogues for Research Applications
The synthesis of 2'-deoxyuridine (B118206) 5'-diphosphate (dUDP) and its analogues is crucial for a wide range of research applications, including structural biology, enzymology, and drug discovery. Chemo-enzymatic methods, which combine the precision of enzymatic catalysis with the versatility of chemical synthesis, have emerged as powerful strategies for producing these complex molecules. beilstein-journals.orgnih.gov These approaches often involve the chemical synthesis of a modified precursor, which is then enzymatically converted to the final dUDP analogue. researchgate.net This strategy allows for the creation of molecules that would be difficult to produce by purely chemical or enzymatic means. beilstein-journals.orgchem960.com
A notable application of this methodology is the synthesis of fluorinated sugar nucleotides, which serve as valuable mechanistic probes for glycosyltransferases. nih.gov For instance, an effective procedure has been developed for the synthesis of 2-deoxy-2-fluoro-sugar nucleotides. nih.gov This involves the electrophilic fluorination of glycals, followed by either further chemical transformations or enzymatic steps to yield the desired fluorinated sugar nucleotide. nih.gov These fluorinated analogues often act as competitive inhibitors of their corresponding glycosyltransferases, binding tightly to the enzyme and providing valuable insights into the catalytic mechanism. nih.gov
Enzymes play a pivotal role in these synthetic strategies, offering high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods. beilstein-journals.orgnih.gov By leveraging enzymes, researchers can perform specific transformations on complex molecules with high efficiency and under mild reaction conditions. beilstein-journals.org This has led to the development of innovative synthetic routes for a variety of natural products and their analogues. nih.gov
Development of Novel Phosphorylation Protocols
Phosphorylation is a key step in the synthesis of nucleotides like dUDP. Traditional chemical phosphorylation methods can be challenging, often requiring harsh conditions and complex protecting group strategies. Consequently, the development of novel, milder, and more efficient phosphorylation protocols is an active area of research.
Enzyme-based phosphorylation methods offer a promising alternative. mdpi.com Protein kinases, for example, catalyze the transfer of a phosphate (B84403) group from ATP to a specific substrate with high precision. mdpi.com While primarily known for their role in protein phosphorylation, the principles of enzymatic phosphorylation can be adapted for the synthesis of small molecules. mdpi.com
Another innovative approach is protein pyrophosphorylation by inositol (B14025) phosphates, a novel post-translational modification that has been observed in plants. frontiersin.org This non-enzymatic process involves the transfer of a β-phosphate group from an inositol pyrophosphate to a pre-phosphorylated serine residue. frontiersin.org While currently studied in the context of protein modification, the underlying chemical principles could potentially be harnessed for the development of new phosphorylation methods for small molecules like dUDP precursors.
Recent advancements in mass spectrometry techniques have also significantly contributed to the study of phosphorylation. Methods like the Mascot Delta Score, which utilizes the difference between the top two matches of modification sites for the same peptides in a database search, have improved the localization of phosphorylation sites. researchgate.net
Structural Biology Approaches: X-ray Crystallography and Cryo-EM of this compound-Enzyme Complexes
Understanding the three-dimensional structure of this compound in complex with enzymes is fundamental to elucidating its biological function and for designing specific inhibitors. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine these high-resolution structures.
X-ray crystallography has been instrumental in revealing the atomic details of how dUDP and its analogues bind to various enzymes. For example, the crystal structure of Trypanosoma cruzi dUTPase in complex with dUDP revealed a novel binding fold and significant conformational changes upon nucleotide binding. nih.gov This structure provided a clear picture of a trapped enzyme-substrate arrangement, highlighting the principles of structure-induced specificity and catalysis. nih.gov Similarly, high-resolution X-ray structures of UDP-galactose 4-epimerase complexed with UDP-phenol, a substrate analogue, have provided crucial insights into the enzyme's catalytic mechanism. wisc.edu The study of various enzyme-ligand complexes, including those with dUDP analogues, allows researchers to piece together the different conformational states of an enzyme throughout its catalytic cycle. wisc.edu
Cryo-EM has emerged as a powerful complementary technique, particularly for large and flexible protein complexes that are difficult to crystallize. Recent cryo-EM studies have provided valuable structural information on enzymes that interact with UDP-sugars, which are structurally related to dUDP. For instance, the cryo-EM structure of human O-GlcNAcylation enzyme pair OGT-OGA complex, which binds UDP-N-acetylglucosamine, was determined, revealing the architecture of this important enzyme complex. emdataresource.org Another significant study using cryo-EM on human UDP-glucose dehydrogenase (hUGDH) revealed that the enzyme expressed in Escherichia coli co-purifies with a nucleotide sugar that stabilizes it in an inactive conformation. acs.orgnih.gov This finding was crucial for understanding the enzyme's allosteric regulation. acs.orgnih.gov Furthermore, cryo-EM structures of human exostosin-like 3 (EXTL3) in both apo and UDP-bound forms have shed light on the mechanism of heparan sulfate (B86663) backbone polymerization. researchgate.net
| Enzyme | Ligand | Technique | Resolution (Å) | Key Findings |
| Trypanosoma cruzi dUTPase | dUDP | X-ray Crystallography | - | Revealed a novel dUTP/dUDP binding fold and extensive structural rearrangements upon binding. nih.gov |
| UDP-galactose 4-epimerase | UDP-phenol | X-ray Crystallography | 1.8 | Demonstrated that UDP-phenol binds similarly to the natural substrate, UDP-glucose. wisc.edu |
| UDP-galactopyranose mutase | UDP-Galp | X-ray Crystallography | 2.3 (oxidized), 2.5 (reduced) | Provided a snapshot of the substrate-bound enzyme poised for covalent catalysis. nih.govosti.gov |
| Human OGT-OGA complex | UDP-N-acetylglucosamine | Cryo-EM | - | Determined the structure of the human O-GlcNAcylation enzyme pair complex. emdataresource.org |
| Human UGDH | UX4O | Cryo-EM | 2.38 | Revealed that the enzyme co-purifies with an inhibitor-mimicking nucleotide sugar. acs.orgnih.gov |
| Human EXT1-EXT2 heterodimer | UDP-GlcNAc | Cryo-EM | - | Provided the structural basis for heparan sulfate co-polymerase action. pdbj.org |
| Human EXTL3 | UDP | Cryo-EM | - | Characterized the bi-domain architecture and provided insights into the polymerization mechanism. researchgate.net |
Computational and Theoretical Studies: Molecular Dynamics and Quantum Chemical Approaches
Computational and theoretical methods, such as molecular dynamics (MD) simulations and quantum chemical (QC) calculations, provide powerful tools to complement experimental studies of this compound and its interactions with enzymes. nih.govrsc.org These approaches offer insights into the dynamic behavior of these systems at an atomic level, which can be difficult to obtain through experimental methods alone. nih.govebsco.com
Molecular dynamics simulations can be used to study the conformational changes and dynamics of dUDP-enzyme complexes over time. nih.govnih.gov By simulating the motions of atoms and molecules, researchers can gain a deeper understanding of how ligands bind to their target proteins and how enzymes carry out their catalytic functions. ebsco.com These simulations can reveal, for example, the opening and closing of active site loops, which can be critical for substrate access and product release. nih.gov The accuracy of MD simulations depends heavily on the quality of the force fields used to describe the interactions between atoms. rug.nl
Quantum chemical methods, such as density functional theory (DFT), are employed to study the electronic structure and reactivity of molecules. spbu.ruscirp.orgmdpi.com These methods can be used to calculate the energies of different molecular conformations, transition states of chemical reactions, and various spectroscopic properties. scirp.org For instance, QC calculations can help to elucidate the mechanism of enzymatic reactions by identifying the lowest energy pathway for the conversion of substrate to product. rsc.orgchemrxiv.org Combining QC methods with molecular mechanics (QM/MM) allows for the study of enzymatic reactions within the full protein environment, providing a more realistic model of the biological system. rsc.org
Spectroscopic Techniques for Investigating Molecular Interactions (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying the interactions between this compound and its target enzymes in solution. nih.gov NMR can provide information on the binding affinity, the specific atoms involved in the interaction, and any conformational changes that occur upon binding. nih.gov
One common NMR technique is chemical shift perturbation, where changes in the NMR signals of the protein or the ligand are monitored upon complex formation. nih.gov These changes can be used to map the binding site on the protein and to determine the dissociation constant of the complex. nih.gov Another powerful technique is saturation transfer difference (STD) NMR, which is particularly useful for studying the interactions of small molecules with large proteins. nih.gov STD NMR can identify the specific parts of a ligand that are in close contact with the protein. nih.gov
NMR is also well-suited for studying the structure and dynamics of proteins and their complexes. uzh.ch By measuring various NMR parameters, such as nuclear Overhauser effects (NOEs) and scalar couplings, it is possible to determine the three-dimensional structure of a protein-ligand complex in solution. uzh.ch Furthermore, relaxation-edited NMR spectroscopy can provide insights into the dynamic processes that occur within these complexes. mdpi.com
| NMR Technique | Information Provided |
| 1D ¹H-NMR | Basic information about the presence and chemical environment of protons. mdpi.com |
| 2D COSY | Correlation of scalar-coupled protons, useful for assigning signals in small peptides. uzh.ch |
| 2D NOESY | Information about the spatial proximity of protons, crucial for structure determination. uzh.ch |
| Chemical Shift Perturbation | Identifies binding epitopes and determines binding affinity. nih.gov |
| Saturation Transfer Difference (STD) | Identifies the binding epitope of a ligand. nih.gov |
| Relaxation-Edited NMR | Provides insights into the dynamics of protein-ligand complexes. mdpi.com |
Metabolic Flux Analysis and Isotope Tracing in this compound Pathways
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. nih.govcreative-proteomics.com When combined with stable isotope tracing, MFA can provide detailed insights into the flow of metabolites through complex biochemical networks, including those involving this compound. mdpi.comnih.govmdpi.com
Isotope tracing experiments involve feeding cells with a substrate that is labeled with a stable isotope, such as ¹³C or ¹⁵N. mdpi.comrsc.org The labeled atoms are then incorporated into downstream metabolites, and their distribution can be measured using techniques like mass spectrometry (MS) or NMR. mdpi.comnih.gov By analyzing the isotopic labeling patterns of metabolites, researchers can deduce the relative contributions of different metabolic pathways to their synthesis. mdpi.comwindows.net
This approach has been successfully applied to study nucleotide sugar metabolism in various cell types. mdpi.com For example, by feeding cells with ¹³C-labeled glucose, it is possible to trace the incorporation of carbon atoms into UDP-glucose and other nucleotide sugars, revealing the activity of pathways such as glycolysis and the pentose (B10789219) phosphate pathway. mdpi.comwindows.net Untargeted metabolomics combined with stable isotope tracing can provide a comprehensive view of the metabolic landscape and how it is altered under different conditions. windows.net
Dynamic MFA extends these capabilities to transient cultures, allowing for the analysis of metabolic fluxes as they change over time. nih.gov This is particularly useful for studying cellular responses to environmental perturbations. nih.gov
Genetic and Genomic Approaches to Elucidate this compound Metabolism Regulation
Genetic and genomic approaches are essential for understanding the regulation of metabolic pathways involving this compound. diva-portal.orgoup.com By studying the genes that encode the enzymes in these pathways, researchers can gain insights into how their expression and activity are controlled. diva-portal.orgdiva-portal.org
Genome-wide analyses can identify all the members of a particular gene family, such as the UDP-glucose dehydrogenases, which are key enzymes in nucleotide sugar metabolism. nih.gov Subsequent studies can then characterize the tissue-specific expression patterns of these genes and the biochemical properties of the different enzyme isoforms. nih.gov Such studies have revealed that different isoforms can have varying affinities for their substrates and different catalytic constants, suggesting that they play distinct regulatory roles in partitioning carbon between different metabolic pathways. nih.gov
Transcriptional analysis can be used to investigate how the expression of genes involved in dUDP metabolism is affected by various factors, such as nutrient availability, light, and temperature. diva-portal.orgdiva-portal.org For example, studies in Arabidopsis have shown that the expression of UDP-glucose pyrophosphorylase (UGPase) is upregulated by phosphate deficiency, sucrose (B13894) feeding, and light exposure. diva-portal.orgdiva-portal.org These findings suggest a complex interplay of signals that regulate the synthesis of UDP-glucose, a key precursor for many important biomolecules. diva-portal.orgdiva-portal.org
Furthermore, the study of gene-metabolite and gene-trait correlations can be a powerful tool for discovering new genes involved in specialized metabolic pathways. oup.com The post-genomic era has provided an arsenal (B13267) of tools for generating genome, transcriptome, and metabolome data, which have revolutionized the investigation of plant metabolism and its regulation. oup.com
Dysregulation of Dudp Trianion Metabolism and Pathological Implications
Consequences of Imbalanced dNTP Pools involving dUDP Trianion Derivatives
The fidelity of DNA replication and repair is highly dependent on a balanced supply of all four dNTPs. Dysregulation of the metabolic pathway originating from dUDP can severely distort this balance, leading to detrimental effects on genomic integrity. An imbalance between the pyrimidine (B1678525) derivatives, specifically the ratio of dTTP to deoxycytidine triphosphate (dCTP), is particularly mutagenic. biologists.com Such distortions can lead to increased rates of spontaneous mutations, including incorrect nucleotide incorporations, insertions, deletions, and strand misalignments during DNA replication. diva-portal.org
Similarly, an elevated ratio of dTTP to dCTP can trigger the misincorporation of thymidine (B127349) opposite a guanine (B1146940) base instead of cytidine. tandfonline.com Conversely, a relative excess of dCTP can also slow replication fork progression and inhibit the activity of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is crucial for preventing DNA under-replication. plos.org These imbalances are not always detected by S-phase checkpoints, allowing cells with severely distorted dNTP pools to proceed through the cell cycle, thereby propagating mutations and genomic instability. diva-portal.org
Table 1: Impact of Enzyme Dysregulation on dNTP Pools and Genomic Stability
| Dysregulated Enzyme/Condition | Affected dUDP Derivative | Consequence on dNTP Pool | Pathological Implication |
| Thymidylate Synthase (TS) Inhibition | dUMP / dUTP | Accumulation of dUMP; increased dUTP/dTTP ratio. wikipedia.orgbiorxiv.org | DNA damage, thymineless death, genomic instability. wikipedia.orgoup.com |
| dUTPase (DUT) Deficiency | dUTP | Massive accumulation of dUTP. biorxiv.org | Increased uracil (B121893) incorporation into DNA, futile repair cycles, DNA damage. oup.combiorxiv.org |
| Cytidine Deaminase (CDA) Deficiency | dCTP | Excess dCTP, leading to a pyrimidine pool imbalance. plos.org | Inhibition of PARP-1 activity, under-replicated DNA, formation of ultrafine anaphase bridges. plos.org |
| Thymidine Phosphorylase Deficiency | dTTP | Increased dTTP:dCTP ratio in mitochondria. nih.gov | Mitochondrial DNA depletion and instability. nih.gov |
Relevance in Rapidly Proliferating Cells and Genomic Instability
The metabolic pathway involving dUDP is of paramount importance in the context of rapidly proliferating cells, most notably cancer cells. biorxiv.org To sustain continuous cell division, cancer cells have a heightened demand for dNTPs for DNA synthesis. This often leads to the upregulation of the enzymes involved in de novo pyrimidine biosynthesis, including ribonucleotide reductase (RNR) and thymidylate synthase (TS). biologists.comnih.govtandfonline.com
Elevated levels of TS are observed in numerous human cancers and are often associated with a worse clinical outcome. tandfonline.com Overexpression of TS can lead to an imbalanced dNTP pool, specifically an increased dTTP/dCTP ratio, which can promote genetic alterations and contribute to malignant transformation. tandfonline.com Similarly, RNR is among the most frequently upregulated genes across many cancer types. biologists.com Upregulation of the RNR subunit RRM2 can lead to the accumulation of genomic uracil, particularly when dUTPase levels are low, by increasing the production of dUDP which is subsequently converted to dUTP. biologists.com This process induces replication stress and contributes significantly to the genomic instability that drives tumor evolution. biologists.combiorxiv.org
Therefore, the dysregulation of dUDP metabolism is not merely a consequence of malignant transformation but can be a causal factor. The resulting genomic instability provides a selective advantage for cancer cells by accelerating the accumulation of mutations that can lead to aggressive phenotypes and resistance to therapy. biorxiv.org This makes the enzymes of the pyrimidine synthesis pathway, such as RNR and TS, important targets for cancer chemotherapy. nih.govwikipedia.org
Table 3: Role of dUDP Pathway Enzymes in Cancer and Genomic Instability
| Enzyme | Role in dUDP Pathway | Relevance in Cancer | Consequence of Dysregulation |
| Ribonucleotide Reductase (RNR) | Reduces UDP to dUDP. researchgate.net | Expression is elevated in many cancers to meet the high demand for dNTPs. biologists.comnih.gov | dNTP pool imbalance, potential for dUTP accumulation, replication stress, genomic instability. biologists.com |
| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP (derived from dUDP) to dTMP. nih.govwikipedia.org | Often overexpressed in tumors; high levels are associated with poor prognosis. tandfonline.combiorxiv.org | dNTP pool imbalance (altered dTTP/dCTP ratio), promotion of genetic alterations, EMT-mediated metastasis. tandfonline.combiorxiv.org |
| dUTPase (DUT) | Hydrolyzes dUTP to dUMP, preventing dUTP accumulation. nih.gov | Low levels in combination with high RNR activity can be detrimental. | Increased dUTP incorporation into DNA, leading to replication stress and DNA damage. biologists.com |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
